Tetrindol

Übersicht

Beschreibung

Tetrindole is a chemical compound that was initially synthesized in Moscow in the early 1990s. It functions as a reversible inhibitor of monoamine oxidase A, an enzyme that breaks down monoamine neurotransmitters such as serotonin and norepinephrine . Tetrindole is structurally similar to other monoamine oxidase inhibitors like pirlindole and metralindole .

Wissenschaftliche Forschungsanwendungen

Tetrindol hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Hemmung der Monoaminoxidase A zu untersuchen.

Biologie: Untersucht wegen seiner Auswirkungen auf den Neurotransmitterspiegel und potenziellen therapeutischen Anwendungen.

Medizin: Wird als potenzielles Antidepressivum untersucht, da es die Monoaminoxidase A hemmen kann.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Pharmazeutika, die auf die Monoaminoxidase A abzielen.

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch reversible Hemmung der Monoaminoxidase A, einem Enzym, das für den Abbau von Monoamin-Neurotransmittern verantwortlich ist . Durch die Hemmung dieses Enzyms erhöht this compound den Spiegel von Neurotransmittern wie Serotonin und Noradrenalin im Gehirn, was antidepressive Wirkungen haben kann. Zu den molekularen Zielstrukturen gehört die aktive Stelle der Monoaminoxidase A, an die this compound bindet und das Enzym daran hindert, die Oxidation von Neurotransmittern zu katalysieren .

Wirkmechanismus

Target of Action

Tetrindole primarily targets Monoamine Oxidase A (MAO-A) . MAO-A is an enzyme that catalyzes the oxidation of monoamines, neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, Tetrindole prevents the breakdown of these neurotransmitters, increasing their availability in the brain.

Mode of Action

Tetrindole functions by reversibly inhibiting MAO-A The inhibition of MAO-A leads to an increase in the levels of monoamines, as their breakdown is reduced .

Biochemical Pathways

The primary biochemical pathway affected by Tetrindole is the monoamine neurotransmitter pathway . By inhibiting MAO-A, Tetrindole increases the concentration of monoamine neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission, which can have various downstream effects depending on the specific neurotransmitter involved.

Pharmacokinetics

As a small molecule drug , it is likely to be well absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver , and excreted via the kidneys.

Result of Action

The increased availability of monoamine neurotransmitters due to the action of Tetrindole can lead to a variety of molecular and cellular effects. For instance, increased serotonin levels can enhance mood and alleviate symptoms of depression . Similarly, increased levels of norepinephrine and dopamine can improve attention and cognitive function.

Action Environment

The action, efficacy, and stability of Tetrindole can be influenced by various environmental factors. While specific studies on Tetrindole are limited, research on similar drugs suggests that factors such as diet, lifestyle, and exposure to environmental pollutants can impact the effectiveness of MAO inhibitors

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Tetrindol beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Die genaue synthetische Route und die Reaktionsbedingungen sind in der öffentlichen Literatur nicht umfassend dokumentiert, aber sie beinhalten im Allgemeinen die Bildung der Pyrazino[3,2,1-j,k]carbazol-Grundstruktur.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für this compound sind nicht gut dokumentiert. Typische industrielle Synthesen solcher Verbindungen würden die Optimierung der Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren, gefolgt von Reinigungsprozessen wie Umkristallisation oder Chromatographie.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tetrindol unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound verändern.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien für diese Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können.

Vergleich Mit ähnlichen Verbindungen

Tetrindol ähnelt in seiner chemischen Struktur Pirlindol und Metralindol . Diese Verbindungen wirken ebenfalls als Monoaminoxidase-Inhibitoren, können sich aber in ihrer Selektivität, Potenz und pharmakokinetischen Eigenschaften unterscheiden. Die Einzigartigkeit von this compound liegt in seiner spezifischen Bindungsaffinität und reversiblen Hemmung der Monoaminoxidase A, wodurch es sich von anderen Inhibitoren unterscheidet, die irreversible Wirkungen haben oder unterschiedliche Selektivitätsprofile aufweisen können.

Ähnliche Verbindungen:

- Pirlindol (Pyrazidol)

- Metralindol

Diese Verbindungen weisen strukturelle Ähnlichkeiten und funktionelle Eigenschaften mit this compound auf, können aber in ihren klinischen Anwendungen und Nebenwirkungsprofilen variieren.

Eigenschaften

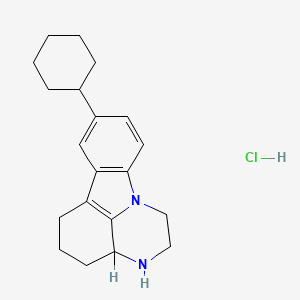

IUPAC Name |

12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.ClH/c1-2-5-14(6-3-1)15-9-10-19-17(13-15)16-7-4-8-18-20(16)22(19)12-11-21-18;/h9-10,13-14,18,21H,1-8,11-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSGWNVNYIVEKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC3=C(C=C2)N4CCNC5C4=C3CCC5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929204 | |

| Record name | Tetrindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135991-95-6 | |

| Record name | Tetrindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135991-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135991956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.